Lipophilicity (XLogP3) – Head-to-Head Comparison of 3,5-Diethylpiperidine vs. 3,5-Dimethylpiperidine
3,5-Diethylpiperidine exhibits a computed XLogP3-AA of 2.2, compared with 1.5 for 3,5-dimethylpiperidine—a difference of 0.7 log units [1][2]. Because the octanol/water partition coefficient is a logarithmic scale, this corresponds to an approximately five-fold (10^0.7 ≈ 5.0) higher equilibrium concentration in the organic phase for the diethyl analog. Both compounds share identical TPSA (12 Ų), H-bond donor count (1), and H-bond acceptor count (1), isolating the lipophilicity increase to the additional methylene units of the ethyl substituents [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 3,5-Dimethylpiperidine: XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = +0.7 (approx. 5-fold higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18/2021.05.07); values derived from molecular structure only |
Why This Matters
A 0.7 log-unit lipophilicity increase directly affects passive membrane permeability, nonspecific protein binding, and in vivo distribution volume; procurement specifications that treat 3,5-diethyl- and 3,5-dimethylpiperidine as interchangeable ignore this meaningful physicochemical divergence.
- [1] PubChem Compound Summary CID 20490494, 3,5-Diethylpiperidine. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/20490494 (accessed April 2026). View Source
- [2] PubChem Compound Summary CID 118259, 3,5-Dimethylpiperidine. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/118259 (accessed April 2026). View Source
